molecular formula C11H10N2OS B071565 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile CAS No. 175276-95-6

2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile

Cat. No.: B071565
CAS No.: 175276-95-6
M. Wt: 218.28 g/mol
InChI Key: GQEVWXYAFGXFEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile typically involves the reaction of 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to antimicrobial or antifungal effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is unique due to its specific combination of a thiazole ring and a phenoxyacetonitrile moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-5-7-14-10-3-1-9(2-4-10)11-13-6-8-15-11/h1-4H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEVWXYAFGXFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)C2=CC=C(C=C2)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384052
Record name 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-95-6
Record name 2-[4-(4,5-Dihydro-2-thiazolyl)phenoxy]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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